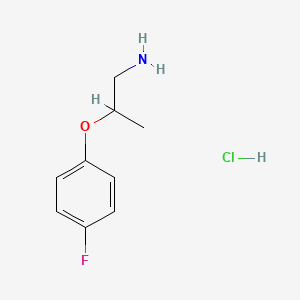

2-(4-Fluorophenoxy)-1-propanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

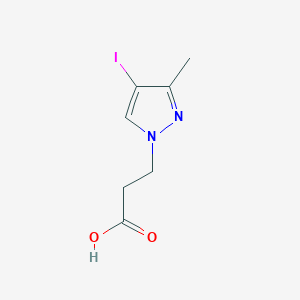

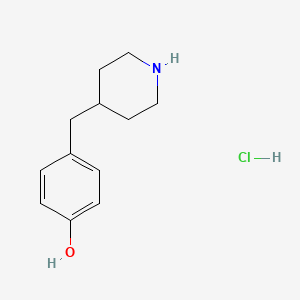

“2-(4-Fluorophenoxy)-1-propanamine hydrochloride” is a chemical compound that contains a fluorophenoxy group attached to a propanamine. The presence of the fluorine atom and the phenoxy group could potentially give this compound unique properties, such as increased stability or reactivity, compared to similar compounds without these groups .

Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon chain (the propyl group), with an amine group (-NH2) attached to one end and a fluorophenoxy group attached to the other. The fluorophenoxy group consists of a phenyl ring (a six-carbon ring) with a fluorine atom and an oxygen atom attached .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom and the amine group. The fluorine atom is highly electronegative, which could make the compound more reactive. The amine group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could increase its stability and potentially its boiling point compared to similar compounds without a fluorine atom .Scientific Research Applications

NMDA Receptor Antagonists

2-(4-Fluorophenoxy)-1-propanamine hydrochloride is explored in the context of NMDA receptor antagonists. In particular, the synthesis and radiolabeling of this compound for potential applications in studying the NMDA receptor are noteworthy. The study by Moe et al. (1998) demonstrates the preparation of a radiolabeled ligand for the NMDA receptor, showcasing its potential in neuroscientific research (Moe et al., 1998).

Androgen Receptor Modulators

This compound has also been examined in the field of androgen receptor modulators. Wu et al. (2006) explored its pharmacokinetics and metabolism in rats, which is integral to understanding its utility in treating androgen-dependent diseases (Wu et al., 2006).

Antibacterial Applications

Arutyunyan et al. (2017) conducted a study on the antibacterial activity of derivatives of this compound. They found that the hydrochlorides of these derivatives exhibit high antibacterial properties, indicating potential use in antimicrobial research (Arutyunyan et al., 2017).

Neurokinin-1 Receptor Antagonists

The compound is also investigated in the development of neurokinin-1 receptor antagonists. Harrison et al. (2001) synthesized and evaluated a variant for its efficacy in clinical tests related to emesis and depression (Harrison et al., 2001).

Serotonin-Selective Reuptake Inhibitors

Dorsey et al. (2004) synthesized new derivatives of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as selective serotonin reuptake inhibitors (SSRIs), investigating their potential in treating depression with a focus on reducing adverse reactions (Dorsey et al., 2004).

Molecular Structure Analysis

Robertson et al. (1988) provided insights into the molecular structure of a related compound, fluoxetine hydrochloride, offering valuable information for drug design and understanding interaction mechanisms with biological targets (Robertson et al., 1988).

Neuroprotective Effects

In neuroscience, the neuroprotective effects of neuronal Ca(2+) channel blockers related to 2-(4-Fluorophenoxy)-1-propanamine hydrochloride are investigated. Hicks et al. (2000) examined these effects in vivo, contributing to the understanding of neuroprotection in cerebral ischemia (Hicks et al., 2000).

Safety and Hazards

properties

IUPAC Name |

2-(4-fluorophenoxy)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTXTTDZDNYWLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=C(C=C1)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589306 |

Source

|

| Record name | 2-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1051368-76-3 |

Source

|

| Record name | 2-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)

![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)